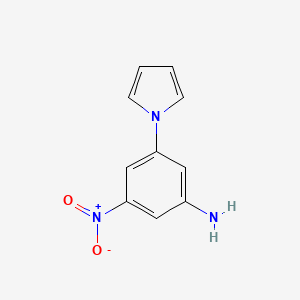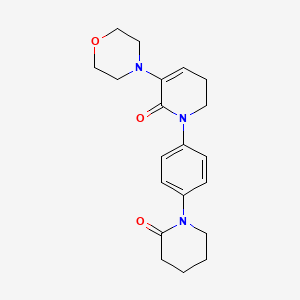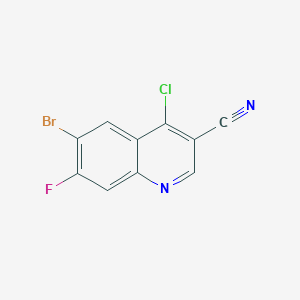
6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
説明
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile can be represented by the InChI code: 1S/C10H3BrClFN2/c11-7-1-6-9(2-8(7)13)15-4-5(3-14)10(6)12/h1-4H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile is 285.5 g/mol. It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility would require additional information from detailed material safety data sheets or other technical documents.科学的研究の応用
Antitumor Activities
6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile derivatives exhibit significant antitumor activities. El-Agrody et al. (2012) synthesized a series of these derivatives, which were evaluated for their antitumor potential against various human tumor cell lines. The results revealed that some compounds inhibited the growth of cancer cells, highlighting their potential in cancer treatment (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).
Functionalization and Metalation
The compound can be used in the functionalization and metalation of quinolines. A study by Ondi, Volle, and Schlosser (2005) demonstrated the conversion of mono- and disubstituted 2-bromo-3-fluoroquinolines into carboxylic acids through halogen/metal permutation and deprotonation/carboxylation processes (Ondi, Volle, & Schlosser, 2005).
Optoelectronic and Charge Transport Properties
Investigating the optoelectronic and charge transport properties of hydroquinoline derivatives, including those related to 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile, has been a subject of research. Irfan et al. (2020) conducted an in-depth study on the structural, electronic, optical, and charge transport properties of these compounds, revealing their efficiency as multifunctional materials (Irfan et al., 2020).
Synthesis of PI3K/mTOR Inhibitors
This compound is an important intermediate in synthesizing PI3K/mTOR inhibitors. Lei et al. (2015) optimized the synthetic method of an intermediate crucial for the synthesis of quinoline inhibitors, highlighting its significance in pharmaceutical development (Fei Lei et al., 2015).
Chemical Reactivity and Heterocyclic Systems Formation
6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile derivatives can undergo various chemical reactions to form different heterocyclic systems. Ibrahim and El-Gohary (2016) studied the chemical reactivity of related compounds, leading to the formation of diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).
Electrocatalytic Properties
The electrocatalytic properties of halogen-derivatives of quinolines, including those related to 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile, have been examined. Alwair and Grimshaw (1973) explored the behavior of these compounds in the potential region of the first reduction waves (Alwair & Grimshaw, 1973).
Tumor Necrosis Factor Alpha (TNF-alpha) Production Inhibition
Compounds derived from 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile have been studied for their ability to inhibit TNF-alpha production. Green et al. (2007) synthesized and evaluated derivatives that inhibited TNF-alpha release from stimulated rat and human blood, indicating potential applications in treating inflammatory diseases (Green et al., 2007).
Synthesis of Pyridine Derivatives
The synthesis of various pyridine derivatives from compounds like 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile has been a subject of research. Yassin (2009) explored reactions that led to the formation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives, demonstrating the versatility of these compounds in synthesizing biologically active compounds (Yassin, 2009).
Safety and Hazards
6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound, including wearing protective clothing and avoiding inhalation or ingestion .
特性
IUPAC Name |
6-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClFN2/c11-7-1-6-9(2-8(7)13)15-4-5(3-14)10(6)12/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSFOSHTEIMZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650648 | |
| Record name | 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |
CAS RN |
936497-84-6 | |
| Record name | 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



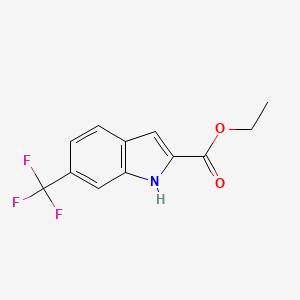

![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxylic acid](/img/structure/B1370898.png)
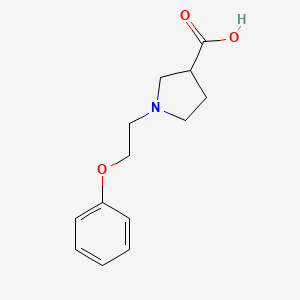
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)
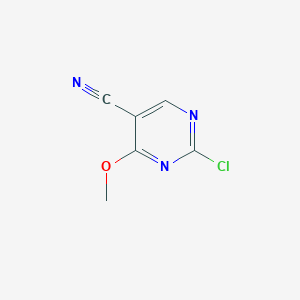
![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)

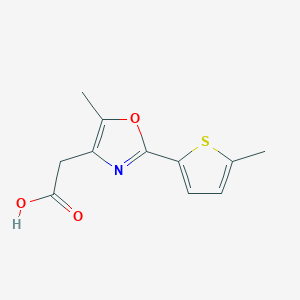
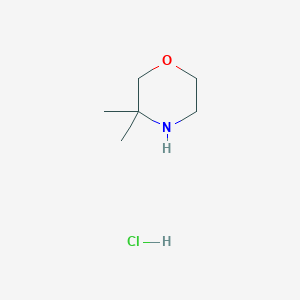
![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)
